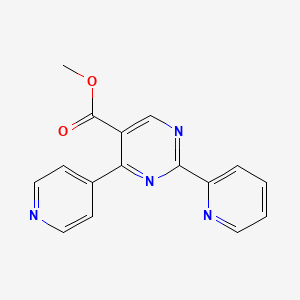

Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate

概要

説明

Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with pyridine groups at the 2 and 4 positions, and a methyl ester group at the 5 position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate typically involves the condensation of appropriate pyridine derivatives with a pyrimidine precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the pyrimidine core. The reaction conditions often include the use of a base like potassium carbonate, a palladium catalyst, and a solvent such as dimethylformamide (DMF) or toluene, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to improve yield and reduce costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry

Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate has shown promise in the development of new pharmaceuticals. Its structure allows for interactions with various biological targets, particularly in the realm of cancer therapy and anti-inflammatory treatments.

Case Studies:

- Anticancer Activity : Research indicates that similar pyrimidine derivatives can inhibit tumor growth by targeting specific kinases involved in cell proliferation. Studies have demonstrated that modifications to the pyrimidine ring can enhance potency against different cancer cell lines .

- Anti-inflammatory Properties : Compounds with similar structures have been evaluated for their ability to modulate inflammatory pathways. In vitro studies have shown that they can reduce pro-inflammatory cytokines, suggesting potential use in treating conditions like rheumatoid arthritis .

Agrochemicals

The compound's structural characteristics make it suitable for use as a pesticide or herbicide. Pyrimidine derivatives are known for their efficacy in controlling various pests and diseases in crops.

Case Studies:

- Pesticidal Activity : Field trials involving related compounds have indicated effective control over common agricultural pests, leading to increased crop yields. The mechanism often involves disruption of metabolic processes in target organisms .

- Herbicidal Properties : Research has demonstrated that certain pyrimidine-based herbicides can selectively inhibit weed growth without affecting crop plants, showcasing their potential utility in sustainable agriculture .

Material Science

This compound may also find applications in the development of new materials, particularly in organic electronics and photonic devices.

Case Studies:

- Organic Photovoltaics : Studies have suggested that pyrimidine derivatives can be incorporated into organic solar cells, enhancing charge transport properties and overall efficiency .

- Light-emitting Diodes (LEDs) : The compound's ability to form stable thin films makes it a candidate for use in LED technology, potentially improving color purity and brightness .

作用機序

The mechanism of action of Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyridine and pyrimidine rings can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity.

類似化合物との比較

Similar Compounds

- Methyl 2-(pyridin-2-yl)-4-(pyridin-3-yl)pyrimidine-5-carboxylate

- Methyl 2-(pyridin-3-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate

- Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-6-carboxylate

Uniqueness

Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine rings and the ester group can affect the compound’s ability to interact with molecular targets, making it a valuable compound for research and development.

生物活性

Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate, also known as compound CID 75175952, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

- Molecular Formula : C16H12N4O2

- Molecular Weight : 288.29 g/mol

- CAS Number : 216959-93-2

- Structure : The compound features a pyrimidine core substituted with two pyridine rings and a carboxylate group, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential in treating different diseases, particularly cancers and infectious diseases.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

- Cell Proliferation Inhibition : The compound showed potent inhibitory effects on cell proliferation in various cancer cell lines. For instance, it displayed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong cytotoxicity compared to non-cancerous cells .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the mitochondrial pathway, evidenced by increased levels of caspase activity. It also exhibited selectivity towards cancer cells over normal cells, providing a therapeutic window for treatment .

- Metastasis Inhibition : In vivo studies demonstrated that the compound effectively inhibited lung metastasis in TNBC models, outperforming established treatments like TAE226 .

Antiviral Activity

The compound has also shown promise as an antiviral agent:

- Influenza Virus Reduction : It was effective in reducing viral load in infected mouse models, demonstrating a direct impact on viral replication .

- Safety Profile : Toxicity studies indicated no acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a favorable safety profile for further development .

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the compound's absorption and metabolism:

- Bioavailability : The oral bioavailability was reported at approximately 31.8% following administration of 10 mg/kg in mice, indicating reasonable absorption characteristics for oral formulations .

- Clearance Rates : The clearance rate was measured at 82.7 mL/h/kg, suggesting moderate systemic exposure post-administration .

Research Findings and Case Studies

A summary of key research findings is presented in the following table:

特性

IUPAC Name |

methyl 2-pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2/c1-22-16(21)12-10-19-15(13-4-2-3-7-18-13)20-14(12)11-5-8-17-9-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGSYVWHKKKZRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C2=CC=NC=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。